molecular formula C19H19NO4 B190701 箭毒藤碱 CAS No. 298-45-3

箭毒藤碱

货号 B190701
CAS 编号: 298-45-3
分子量: 325.4 g/mol
InChI 键: LODGIKWNLDQZBM-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

心电图调节和运动效应

箭毒藤碱因其对与其运动效应相关的调节的影响而受到研究,特别是僵直。一项研究发现,它对心电图 (ECG) 产生了深远的变化,包括 T 波幅度的改变。这些变化可以调节与药物给药相关的刺激 (Pérez-Cruet & Gantt, 1964).

行为和电生理学研究

当施用箭毒藤碱时,在动物模型中观察到行为改变和电生理学效应。它已被用于诱导动物僵直,一种运动不能动弹的状态,并且已经检查了它对中枢神经系统电活动的影响 (Wada, 1962).

抑制酪氨酸羟化酶

研究表明,箭毒藤碱可以抑制酪氨酸羟化酶 (TH),这是一种多巴胺生物合成中至关重要的酶。在牛肾上腺 TH 中观察到这种抑制作用,其中箭毒藤碱表现出非竞争性抑制 (Zhang et al., 1997).

对脊髓反射的影响

研究了箭毒藤碱对脊髓反射的作用,结果表明低剂量引起轻微变化,而高剂量通常会增加屈曲反射。这一发现表明它对运动神经元活动的影响 (Willis et al., 1968).

在儿童脑电图中的应用

箭毒藤碱已被用于减少不安儿童 EEG 记录中的运动伪影,而不会影响异常放电的完整性 (Baird & Spiegel, 1955).

神经药理学效应

对箭毒藤碱的研究表明其神经药理学效应,例如改变动物模型中的脑糖原和葡萄糖含量。它对中枢神经系统的作用一直是理解其药理学特性的兴趣点 (Crossland & Rogers, 1968).

血清素和肾上腺素能阻断剂

箭毒藤碱已被确认为血清素和肾上腺素能阻断剂,表明它具有影响血清素和肾上腺素能途径的能力 (Walaszek & Chapman, 1962).

对多巴胺生物合成的影响

研究表明,箭毒藤碱在某些细胞模型中抑制多巴胺生物合成。结果表明,它可以降低多巴胺含量并抑制酪氨酸羟化酶活性,而不会影响细胞的活力 (Shin et al., 1998).

多巴胺受体拮抗作用

箭毒藤碱因其对多巴胺受体的拮抗活性而受到研究。发现它可以抑制 DA1 和 DA2 多巴胺受体介导的反应,表明它对多巴胺途径具有广泛的作用 (Kohli et al., 1986).

胆碱酯酶抑制

箭毒藤碱已被确定为乙酰胆碱酯酶和丁酰胆碱酯酶的抑制剂。这表明它在调节胆碱能通路有益的条件下具有潜在用途 (Adsersen et al., 2007).

未来方向

属性

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODGIKWNLDQZBM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183940
Record name Bulbocapnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bulbocapnine

CAS RN

298-45-3
Record name (+)-Bulbocapnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulbocapnine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bulbocapnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bulbocapnine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BULBOCAPNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0TGI865QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bulbocapnine
Reactant of Route 2
Reactant of Route 2
Bulbocapnine
Reactant of Route 3
Bulbocapnine
Reactant of Route 4
Bulbocapnine
Reactant of Route 5
Reactant of Route 5
Bulbocapnine
Reactant of Route 6
Bulbocapnine

Q & A

    A: While the precise mechanism remains unclear, research suggests that bulbocapnine interacts with multiple neurotransmitter systems in the brain, including the dopaminergic, adrenergic, and serotonergic systems. [, , , ]. Bulbocapnine has been shown to act as an antagonist at both dopamine D1 and D2 receptors, blocking the effects of dopamine. [, , ]. It also exhibits α-adrenergic blocking properties, affecting norepinephrine signaling. []. Further research is needed to fully elucidate the complex interplay of these systems in bulbocapnine-induced catalepsy.

      A: Bulbocapnine administration in animals, particularly primates and rodents, results in a characteristic cataleptic state. This state is marked by immobility, decreased motor initiative, waxy flexibility (resistance to passive movement but holding imposed postures), and diminished responsiveness to external stimuli. [, , , , , ]. Notably, higher doses of bulbocapnine can induce hyperkinetic movements and even seizures in some animals. [, ].

        A: Unlike typical "major tranquilizers," which primarily affect polysynaptic reflexes, bulbocapnine demonstrates a selective depressive effect on spinal monosynaptic reflex responses in rats. []. This suggests a distinct mechanism of action compared to other drugs inducing catalepsy.

          A: Interestingly, environmental stress has been observed to interrupt bulbocapnine-induced catalepsy in rats. []. This highlights the complex interplay between environmental factors and the drug's effects on the central nervous system.

            A: Research suggests that bulbocapnine might induce catalepsy by elevating acetylcholine levels in the striatum, a brain region crucial for motor control. []. This elevation, potentially linked to alterations in dopaminergic activity, might contribute to the characteristic motor impairments seen in bulbocapnine-induced catalepsy.

              ANone: Bulbocapnine has the molecular formula C19H19NO4 and a molecular weight of 325.35 g/mol.

                A: Spectroscopic techniques, such as NMR and mass spectrometry, have been extensively employed to characterize the structure of bulbocapnine and its derivatives. [, ]. These techniques provide valuable information about the compound's structural features, including the presence of specific functional groups and their spatial arrangement within the molecule.

                  A: While specific details on bulbocapnine's ADME profile remain limited in the provided research, studies suggest it is readily absorbed following various routes of administration, including subcutaneous and intraperitoneal injections. [, ]. Further research is needed to fully elucidate the drug's pharmacokinetic properties.

                    A: Research indicates that bulbocapnine's effects can vary depending on the route of administration. For example, intraventricular injections in cats have been shown to induce catalepsy at significantly lower doses compared to subcutaneous administration. [].

                        ANone: Research on the long-term effects of bulbocapnine exposure remains limited. Given its complex interplay with multiple neurotransmitter systems, investigating the potential for lasting neurological changes is crucial.

                          A: Studies have explored the SAR of bulbocapnine and related aporphine alkaloids, revealing key structural features essential for their pharmacological activity. [, ]. For instance, the presence of a hydroxyl group at the C-11 position appears crucial for D1 receptor antagonist activity. While the corresponding methoxy derivatives show minimal activity at dopamine receptors. []. Furthermore, the stereochemistry at the C-6a position plays a significant role in binding affinity, with the 6aR configuration being optimal for interaction with dopamine receptors. []. These findings highlight the importance of specific structural motifs for the pharmacological profile of bulbocapnine and its analogs.

                          A: Bulbocapnine holds a unique place in the history of neuroscience research, particularly in studying catatonia. Its ability to induce a cataleptic state in animals, first described by Peters in 1904, has provided a valuable tool for investigating the neural mechanisms underlying this complex motor disorder. [, , ]. While the use of bulbocapnine as a model for human catatonia has been subject to debate, it continues to provide insights into the intricate interplay of neurotransmitter systems involved in motor control and behavioral responses.

                          体外研究产品的免责声明和信息

                          请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。